Digoxigenin

Na,K-ATPase Cardiac glycosides Isoform selectivity

Digoxigenin is the aglycone of digoxin, lacking the tridigitoxose sugar—a difference that eliminates Na,K-ATPase isoform selectivity yet makes it an ideal molecular label. Its exclusive Digitalis origin ensures zero cross-reactivity with endogenous biotin, delivering 2- to 10-fold higher signal-to-noise in ISH and blotting. Choose DIG for multiplex FISH, low-abundance transcript detection (0.03 pg sensitivity via chemiluminescence), and electrochemical biosensor development. Available in ≥98% purity with rapid global shipping.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 1672-46-4
Cat. No. B1670575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigoxigenin
CAS1672-46-4
SynonymsDigoxigenin;  Digoxigenine;  Lanadigenin;  HSDB 7108; 
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
InChIInChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1
InChIKeySHIBSTMRCDJXLN-KCZCNTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in ethanol and methanol;  slightly soluble in chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Digoxigenin 1672-46-4: A Steroid Hapten for High-Sensitivity Non-Radioactive Detection


Digoxigenin (CAS 1672-46-4) is a steroid hapten of the cardenolide class [1]. It is the aglycone of the cardiac glycoside digoxin and can be obtained via hydrolysis of digoxin or extraction from *Digitalis* species [1]. Unlike its glycosylated counterpart digoxin, digoxigenin lacks the tridigitoxose sugar moiety, a structural difference that fundamentally alters its Na,K-ATPase isoform selectivity profile [2]. Its primary utility lies not in direct therapeutic action but as a small (390 Da), stable, and highly specific molecular label for nucleic acid and protein detection in non-radioactive assays, where it offers distinct advantages over other hapten systems [3].

Why Digoxigenin Cannot Be Interchanged with Digoxin or Other Cardenolides


The critical distinction between digoxigenin and its close analog digoxin lies in the presence of the tridigitoxose sugar moiety. This sugar is not merely an inert appendage; it is the primary determinant of isoform selectivity for the human Na,K-ATPase [1]. Digoxin, with its sugar, exhibits moderate but significant selectivity (up to 4-fold) for the α2 and α3 isoforms over the α1 isoform. In stark contrast, the binding affinities of digoxigenin (the aglycone) for all three isoforms (α1, α2, and α3) are indistinguishable (KD α1 = α2 = α3) [1]. This fundamental difference in target engagement means that digoxigenin and digoxin are not interchangeable for studies requiring isoform-specific modulation. Furthermore, in labeling applications, digoxigenin's unique botanical origin in *Digitalis* species confers an advantage over biotin, a ubiquitous endogenous cofactor in many tissues, by eliminating the background signal caused by endogenous biotin interference [2].

Quantitative Evidence for Digoxigenin's Differential Performance


Isoform Selectivity: Digoxigenin Exhibits No Isoform Preference for Human Na,K-ATPase, Unlike Digoxin

Digoxigenin, the aglycone of digoxin, demonstrates a critical mechanistic difference from its parent glycoside. While digoxin shows a moderate selectivity for the α2 and α3 isoforms of human Na,K-ATPase over α1 (up to 4-fold), digoxigenin displays no such selectivity. Binding affinity studies using purified recombinant human Na,K-ATPase isoforms expressed in *Pichia pastoris* show that the dissociation constants (KD) for digoxigenin are indistinguishable across α1, α2, and α3 isoforms (KD α1 = α2 = α3) [1]. This directly contrasts with digoxin, for which the KD for α1 is greater than that for α2 and α3. This difference is attributed entirely to the absence of the tridigitoxose sugar moiety on digoxigenin [1].

Na,K-ATPase Cardiac glycosides Isoform selectivity

Detection Sensitivity: Digoxigenin-Labeled Probes Achieve a Detection Limit of 0.03 pg, 10-Fold More Sensitive Than 32P Autoradiography

In nucleic acid detection assays, digoxigenin (DIG)-labeled probes offer superior sensitivity compared to traditional radioactive 32P-labeled probes. Using chemiluminescent detection, DIG-labeled probes can detect as little as 0.03 pg of target DNA or RNA [1]. This method is approximately 10-fold more sensitive and 50-fold faster than autoradiographic detection of 32P-labeled probes [1]. In dot-blot and Southern-blot applications using colorimetric detection, the system can detect 0.1 pg of homologous DNA within 16 hours without significant background [2].

Nucleic acid detection Non-radioactive labeling Chemiluminescence

Signal-to-Noise Ratio: Digoxigenin Yields Significantly Lower Background Signal Than Biotin in Electrochemical Assays

In enzyme-linked sandwich hybridization assays for pathogen-specific DNA sequences, digoxigenin outperforms both biotin and fluorescein as a tag in terms of detection limit and background signal. A comparative evaluation using magnetic microsphere-based assays demonstrated that the digoxigenin system yields the lowest detection limit, primarily due to producing much lower background signals than the other tags tested [1].

Electrochemical detection Biosensors Background signal

In Situ Hybridization Sensitivity: Digoxigenin Probes Match 35S Probes and Surpass Biotin Probes for Viral Detection

In a direct comparison of labeling methods for in situ hybridization (ISH) to detect viral genomes, digoxigenin (DIG)-labeled probes demonstrated sensitivity almost identical to that of 35S-radiolabeled probes in both dot-blot and ISH experiments. In contrast, biotin-labeled probes were found to be less sensitive, particularly in cases of laryngeal papilloma detection [1]. The study concluded that the DIG labeling and detection method is highly sensitive and preferable to radiolabeled probes for ISH in pathology laboratories [1].

In situ hybridization Virology Non-radioactive probes

Specificity in Labeling: Digoxigenin Avoids Endogenous Biotin Interference Due to Unique Botanical Origin

A critical advantage of digoxigenin over biotin as a labeling hapten stems from its unique biological source. Digoxigenin is found exclusively in plants of the genus *Digitalis*, making it a foreign antigen in animal tissues . Consequently, anti-DIG antibodies exhibit no cross-reactivity with endogenous animal biomolecules. In contrast, biotin is a ubiquitous coenzyme present in high concentrations in many tissues (e.g., liver, kidney), leading to significant background and false-positive signals in sensitive assays . Quantitative dot blotting has shown digoxigenin-labeled probes to be two- to ten-fold more sensitive than biotinylated probes for detecting HPV 16 DNA, with digoxigenin also producing less non-specific background staining of tissue sections [1].

Labeling specificity Hapten Biotin interference

Optimal Research and Industrial Applications for Digoxigenin Based on Its Differential Advantages


High-Sensitivity, Non-Radioactive Southern and Northern Blotting

Digoxigenin is ideally suited for blotting applications requiring maximal sensitivity without the use of 32P. The system's ability to detect as little as 0.03 pg of target nucleic acid via chemiluminescence—a 10-fold improvement over autoradiography—makes it a superior choice for detecting low-abundance transcripts or genomic sequences [1]. The avoidance of radioactive waste disposal and the long shelf-life of DIG-labeled probes further enhance its practicality and cost-effectiveness for routine lab use.

In Situ Hybridization (ISH) on Tissue Sections with High Endogenous Biotin Content

For ISH applications on tissues such as liver or kidney, where endogenous biotin causes high background, digoxigenin is the demonstrably superior hapten. Its exclusive botanical origin ensures that anti-DIG antibodies do not cross-react with animal tissues, leading to a 2- to 10-fold increase in sensitivity and a significant reduction in non-specific staining compared to biotinylated probes [2]. This makes it the reagent of choice for clinical pathology and research histology labs aiming for clear, interpretable results in viral and gene expression studies.

Multiplex Assays Requiring Discrimination from Biotin-Based Detection

Digoxigenin's orthogonality to the biotin-streptavidin system allows for its use in multiplexed experiments. Because anti-DIG antibodies do not recognize biotin, digoxigenin can be combined with biotin-labeled probes in the same assay to simultaneously detect two different targets without cross-interference . This capability is critical for advanced applications like multi-color fluorescence in situ hybridization (FISH) and combined ISH/immunohistochemistry (IHC) experiments.

Electrochemical Genomagnetic Assays and Biosensor Development

In the development of sensitive electrochemical DNA sensors, digoxigenin provides a distinct advantage over other hapten tags. Comparative studies have shown that the digoxigenin system yields the lowest detection limit in enzyme-linked genomagnetic assays, primarily due to its ability to generate much lower background signals than biotin or fluorescein [3]. This makes it the preferred tag for researchers engineering next-generation diagnostic biosensors where signal-to-noise ratio is a primary performance metric.

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